4,6-dibromo-1H-indole
Overview
Description
4,6-Dibromo-1H-indole is a compound with the molecular weight of 274.94 . It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of 4,6-dibromo-1H-indole involves several steps. One method involves the sequential synthesis starting from 3,5-dibromoaniline by its diazotization with nitrosylsulfuric acid in sulfuric acid . Another method involves a green one-pot 2,3,6-trifunctionalization of N-alkyl/aryl indoles .Molecular Structure Analysis
The molecular structure of 4,6-dibromo-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
The chemical reactions involving 4,6-dibromo-1H-indole are complex and varied. For instance, it can undergo a radical substitution involving 3,6-dibromination and 2-sulfoximination .Physical And Chemical Properties Analysis
4,6-Dibromo-1H-indole is a solid substance stored at room temperature . It has a molecular weight of 274.94 .Scientific Research Applications
Synthesis and Structural Analysis
4,6-dibromo-1H-indole derivatives have been synthesized and characterized for diverse applications in various fields. Their molecular structures have been resolved using techniques like NMR, FT-IR, and UV-Visible spectroscopy. X-ray diffraction studies provided insights into bond angles, lengths, and specific space groups. These derivatives have shown potential in nonlinear optical (NLO) applications due to their fine NLO properties, as evidenced by density functional theory (DFT) and time-dependent DFT studies (Tariq et al., 2020).
Functionalization in Organic Synthesis
Indole derivatives, including 4,6-dibromo-1H-indole, play a crucial role in organic synthesis. They are a structural component of many biologically active compounds. Palladium-catalyzed reactions have been prominent in the synthesis and functionalization of indoles, modifying the way organic chemists design synthetic processes (Cacchi & Fabrizi, 2005).
Marine Natural Products
4,6-dibromo-1H-indole derivatives have been isolated from marine sources like the Formosan red alga Laurencia brongniartii. These derivatives, including sulfur-containing polybromoindoles, have been evaluated for their cytotoxicity against selected cancer cells, showing potential for cancer research applications (El-Gamal et al., 2005).
Antioxidant and Antifungal Applications
Indole derivatives have shown promise in fields like medicine, pesticides, and food additives. Some synthesized 2-arylindole derivatives displayed significant fungicidal activities, indicating potential as fungicide scaffolds. Their effectiveness against various fungi has been documented, demonstrating their broad spectrum of application (Huo et al., 2022).
Safety And Hazards
Future Directions
The future directions for 4,6-dibromo-1H-indole research could involve its use in the synthesis of indolenine-containing fluorescent dyes, including highly versatile cyanine and squaraine dyes . The incorporation of heavy atoms in the molecule, such as bromine and iodine, increases the generation of reactive species during photosensitization . In particular, fluorescent dyes with bromine atoms are utilized for photodynamic therapy applications .
properties
IUPAC Name |
4,6-dibromo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUDJVIHHHIEGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554546 | |
Record name | 4,6-Dibromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dibromo-1H-indole | |
CAS RN |
99910-50-6 | |
Record name | 4,6-Dibromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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